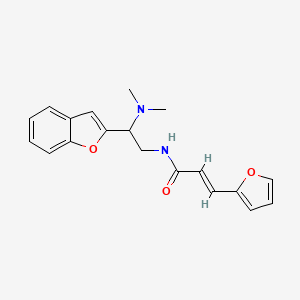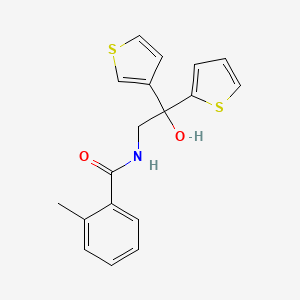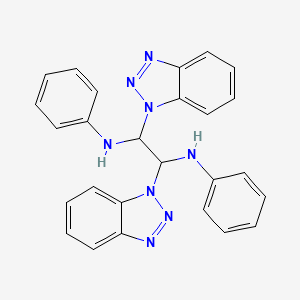
(E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in cancer cell growth or by modulating the release of neurotransmitters in the brain.
Biochemical and physiological effects:
(E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell growth and induce apoptosis. In the brain, it has been shown to modulate the release of neurotransmitters such as dopamine and acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide in lab experiments include its potential as a drug lead compound, its fluorescent properties for imaging neurotransmitter release, and its ability to inhibit cancer cell growth. However, its limitations include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide. These include further investigation into its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in drug discovery and development. Additionally, its potential as a fluorescent probe for imaging neurotransmitter release could be further explored in the field of neuroscience.
Métodos De Síntesis
The synthesis of (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide involves the reaction of 2-(benzofuran-2-yl)-N,N-dimethylethanamine and 3-(furan-2-yl)acrylic acid. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure (E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide.
Aplicaciones Científicas De Investigación
(E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide has been studied for its potential applications in various fields such as cancer research, neuroscience, and medicinal chemistry. In cancer research, it has been shown to have anticancer activity by inhibiting the growth of cancer cells. In neuroscience, it has been studied for its potential use as a fluorescent probe for imaging neurotransmitter release. In medicinal chemistry, it has been investigated for its potential use as a drug lead compound for the treatment of various diseases.
Propiedades
IUPAC Name |
(E)-N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-21(2)16(18-12-14-6-3-4-8-17(14)24-18)13-20-19(22)10-9-15-7-5-11-23-15/h3-12,16H,13H2,1-2H3,(H,20,22)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEHOCDMZWGDOQ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C=CC1=CC=CO1)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(CNC(=O)/C=C/C1=CC=CO1)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(furan-2-yl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(thiazol-2-yl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2621175.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2621178.png)



![2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2621186.png)


![[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methanamine](/img/structure/B2621192.png)


![(E)-2-(2,4-dichlorophenyl)sulfonyl-3-[4-[3-(trifluoromethyl)phenoxy]anilino]prop-2-enenitrile](/img/structure/B2621196.png)
![3-cyclopentyl-2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2621197.png)